molecular formula C18H12F4N2O3 B12507798 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate

Cat. No.: B12507798
M. Wt: 380.3 g/mol
InChI Key: NQNAXNFGYRQGAX-UHFFFAOYSA-N
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Description

The compound {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate is a complex organic molecule that combines several functional groups, including a trifluoromethyl group, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under oxidative conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the oxadiazole intermediate with 3-fluoro-4-methylbenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the trifluoromethyl group and oxadiazole ring suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs or therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar structural features but lacking the trifluoromethyl and oxadiazole groups.

    Ethyl benzoate: Another ester with a similar backbone but different alkyl group.

    Vinyl benzoate: Contains a vinyl group instead of the trifluoromethyl and oxadiazole groups.

Uniqueness

The uniqueness of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate lies in its combination of functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the oxadiazole ring provides opportunities for diverse chemical reactions and interactions. This makes the compound a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C18H12F4N2O3

Molecular Weight

380.3 g/mol

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 3-fluoro-4-methylbenzoate

InChI

InChI=1S/C18H12F4N2O3/c1-10-5-6-12(8-14(10)19)17(25)26-9-15-23-16(24-27-15)11-3-2-4-13(7-11)18(20,21)22/h2-8H,9H2,1H3

InChI Key

NQNAXNFGYRQGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)F

Origin of Product

United States

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